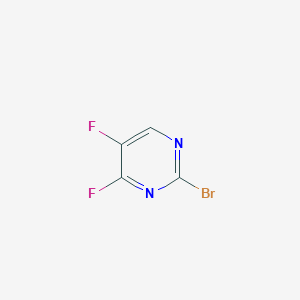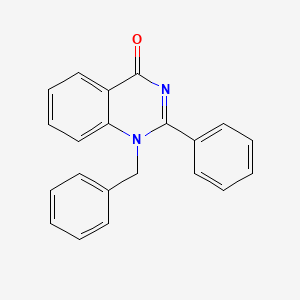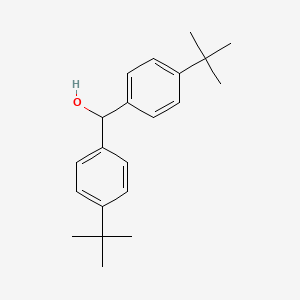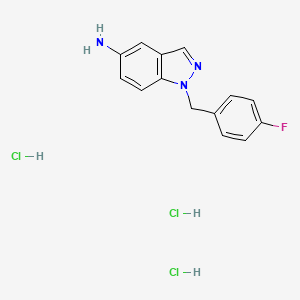
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a fluorobenzyl group attached to an indazole ring, which is further modified with an amine group. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride typically involves several steps, including the formation of the indazole core and subsequent functionalization with the fluorobenzyl and amine groups. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the indazole core provides a stable scaffold for interaction. The amine group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide: This compound features a carboxamide group instead of an amine group, which can alter its binding properties and applications.
4-Fluorobenzylamine: A simpler compound with only the fluorobenzyl and amine groups, lacking the indazole core.
Indazole-3-carboxylic acid: This compound features a carboxylic acid group on the indazole ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15Cl3FN3 |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]indazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C14H12FN3.3ClH/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18;;;/h1-8H,9,16H2;3*1H |
InChI Key |
FBGXOMUOCVYJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)F.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



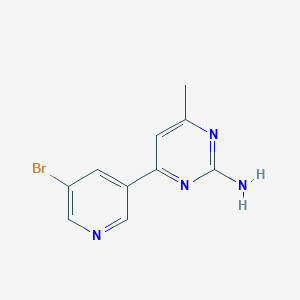
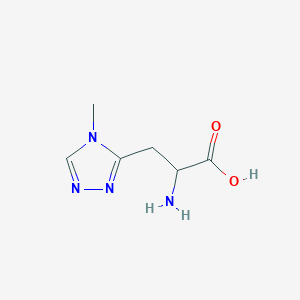
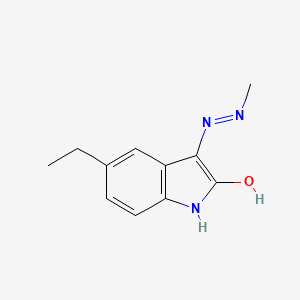
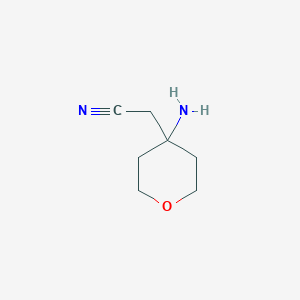
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
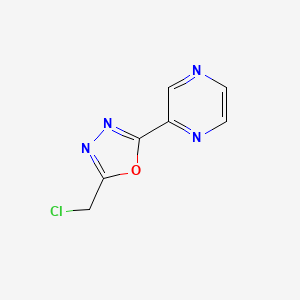
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
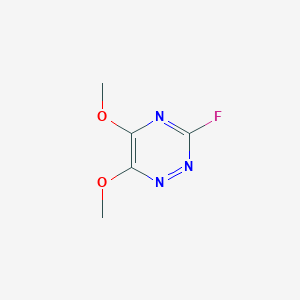
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
